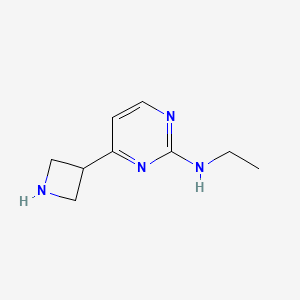
6-Fluoro-8-methylquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methylquinolin-5-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and pharmacokinetic properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methylquinolin-5-amine can be achieved through various methods. One common approach involves the direct fluorination of quinoline derivatives. For example, 6-methoxyquinoline can undergo direct fluorination at the position 5 to yield this compound . Another method involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or the diaza group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or other substituents can be replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines .
Scientific Research Applications
6-Fluoro-8-methylquinolin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antimalarial, and anticancer activities.
Industry: Used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methylquinolin-5-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and antimalarial activities .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
8-Methylquinoline: A methylated quinoline derivative with antimicrobial properties.
5-Aminoquinoline: Known for its antimalarial activity.
Uniqueness
6-Fluoro-8-methylquinolin-5-amine is unique due to the presence of both a fluorine atom and a methyl group, which can enhance its biological activity and pharmacokinetic properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
6-fluoro-8-methylquinolin-5-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,12H2,1H3 |
InChI Key |
NXBAUKUZZBMSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)
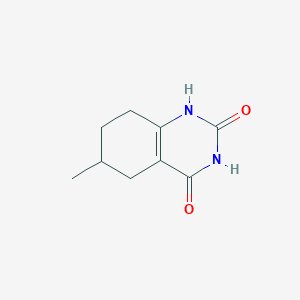
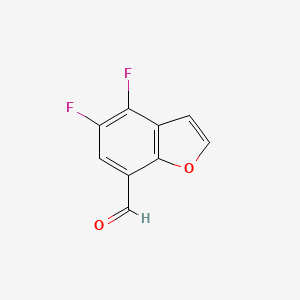
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
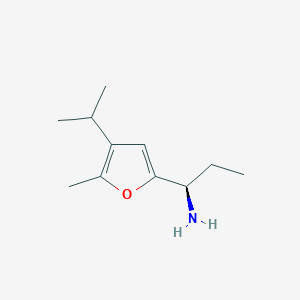
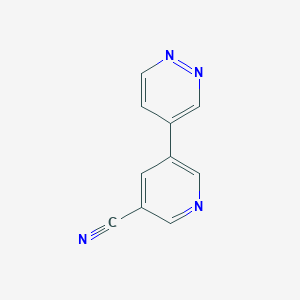
![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
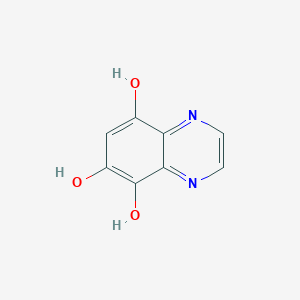
![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)



